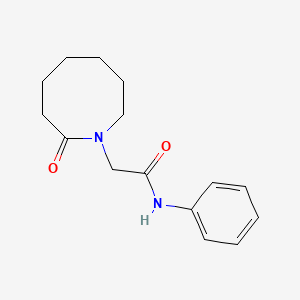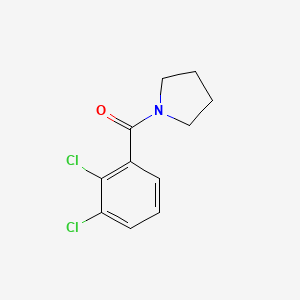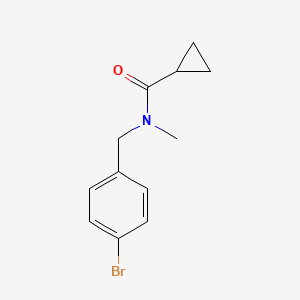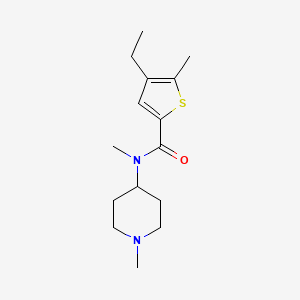
2-(2-oxoazocan-1-yl)-N-phenylacetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(2-oxoazocan-1-yl)-N-phenylacetamide, also known as OAPA, is a chemical compound that has been extensively studied for its potential applications in scientific research. OAPA is a heterocyclic compound that contains both an azocane ring and a phenylacetamide group. It has been synthesized using various methods and has shown promising results in various scientific applications.
Mechanism of Action
The mechanism of action of 2-(2-oxoazocan-1-yl)-N-phenylacetamide is not fully understood, but it is believed to work by inhibiting key enzymes and proteins involved in various biological processes. For example, this compound has been found to inhibit the activity of the enzyme cyclooxygenase-2 (COX-2), which is involved in the production of inflammatory mediators. This compound has also been found to inhibit the activity of the protein kinase CK2, which is involved in the regulation of cell growth and survival.
Biochemical and Physiological Effects:
This compound has been found to have a variety of biochemical and physiological effects. It has been found to inhibit the production of inflammatory mediators such as prostaglandins and cytokines. This compound has also been found to induce apoptosis, or programmed cell death, in cancer cells. Additionally, this compound has been found to inhibit the growth of various microorganisms, including bacteria and fungi.
Advantages and Limitations for Lab Experiments
One advantage of using 2-(2-oxoazocan-1-yl)-N-phenylacetamide in lab experiments is its relatively low cost and ease of synthesis. This compound has also been found to be stable under a variety of conditions, making it a useful tool for studying various biological processes. However, one limitation of using this compound is its potential toxicity, as it has been found to be toxic to some cell types at high concentrations. Additionally, more research is needed to fully understand the mechanism of action of this compound and its potential side effects.
Future Directions
There are many potential future directions for research on 2-(2-oxoazocan-1-yl)-N-phenylacetamide. One area of interest is the development of new antibiotics based on the antimicrobial properties of this compound. Another area of interest is the development of new anti-inflammatory drugs based on the ability of this compound to inhibit the production of inflammatory mediators. Additionally, more research is needed to fully understand the mechanism of action of this compound and its potential applications in cancer treatment.
Synthesis Methods
2-(2-oxoazocan-1-yl)-N-phenylacetamide can be synthesized using a variety of methods, including the reaction of 2-phenylacetyl chloride with 2-amino-1,3-propanediol followed by oxidation with sodium periodate. Another method involves the reaction of 2-phenylacetic acid with 2-amino-1,3-propanediol in the presence of a coupling agent such as dicyclohexylcarbodiimide. These methods have been successful in producing this compound with high yields and purity.
Scientific Research Applications
2-(2-oxoazocan-1-yl)-N-phenylacetamide has been extensively studied for its potential applications in scientific research. It has been found to have antimicrobial and antifungal properties, making it a potential candidate for the development of new antibiotics. This compound has also been studied for its potential use in cancer treatment, as it has been found to inhibit the growth of cancer cells in vitro. Additionally, this compound has been found to have anti-inflammatory properties, making it a potential candidate for the development of new anti-inflammatory drugs.
properties
IUPAC Name |
2-(2-oxoazocan-1-yl)-N-phenylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N2O2/c18-14(16-13-8-4-3-5-9-13)12-17-11-7-2-1-6-10-15(17)19/h3-5,8-9H,1-2,6-7,10-12H2,(H,16,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LSAJYHIHSMLFJY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCN(C(=O)CC1)CC(=O)NC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Cyclopentyl-[4-(3-methoxyphenyl)piperazin-1-yl]methanone](/img/structure/B7512725.png)




![4-[1-(5-Methylfuran-2-yl)-2-[[methyl(propan-2-yl)sulfamoyl]amino]ethyl]morpholine](/img/structure/B7512748.png)
![[2-(Dimethylamino)pyridin-4-yl]-(2-ethylpiperidin-1-yl)methanone](/img/structure/B7512760.png)






